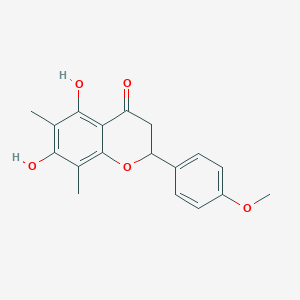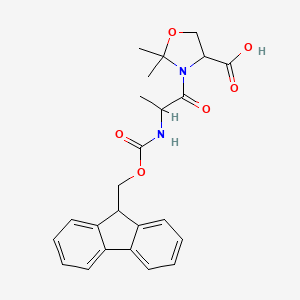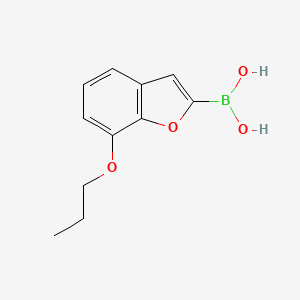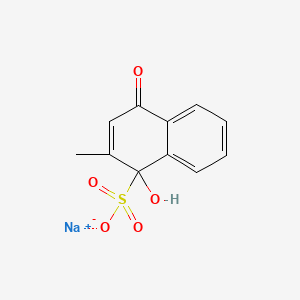![molecular formula C18H21ClN2 B13402848 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine is a heterocyclic organic compound that serves as an intermediate in pharmaceutical synthesis. It is known for its role in the synthesis of levocetirizine, a third-generation anti-allergic drug. This compound is characterized by its molecular formula C17H19ClN2 and a molar mass of 286.8 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: Studied for its potential anti-allergic and anti-inflammatory properties.
Medicine: Key intermediate in the production of levocetirizine, which is used to treat allergic conditions such as rhinitis and urticaria.
Industry: Employed in the manufacture of other piperazine derivatives with potential therapeutic applications
Mecanismo De Acción
The mechanism of action of 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine primarily involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The compound’s structure allows it to fit into the receptor site, blocking histamine from exerting its effects. This mechanism is similar to that of levocetirizine, which is derived from this compound .
Comparación Con Compuestos Similares
Levocetirizine: A third-generation anti-allergic drug derived from 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine.
Cetirizine: A second-generation antihistamine with similar pharmacological effects but different chemical structure.
Diphenhydramine: A first-generation antihistamine with more sedative effects compared to levocetirizine
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a precursor to levocetirizine. Its ability to interact effectively with histamine H1 receptors while minimizing side effects makes it a valuable compound in the development of anti-allergic medications .
Propiedades
Fórmula molecular |
C18H21ClN2 |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C18H21ClN2/c1-18(15-5-3-2-4-6-15,21-13-11-20-12-14-21)16-7-9-17(19)10-8-16/h2-10,20H,11-14H2,1H3/t18-/m1/s1 |
Clave InChI |
SZGOKVMLMVJPBS-GOSISDBHSA-N |
SMILES isomérico |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3CCNCC3 |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)

![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)



![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
